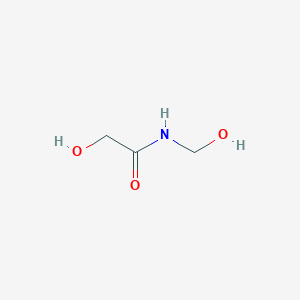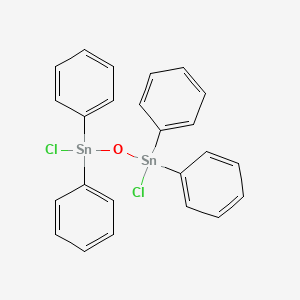
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.
Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .
Reduction Reactions: The compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Substitution: Reagents like or under anhydrous conditions.
Oxidation: or in aqueous or organic solvents.
Reduction: or in dry solvents.
Major Products:
Substitution: Formation of with different functional groups.
Oxidation: Formation of or .
Reduction: Formation of .
Aplicaciones Científicas De Investigación
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of and .
Biology and Medicine: Investigated for its potential and properties.
Industry: Utilized in the production of for plastics and as a component in and .
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.
Comparación Con Compuestos Similares
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane
Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.
Propiedades
Número CAS |
23422-36-8 |
|---|---|
Fórmula molecular |
C24H20Cl2OSn2 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane |
InChI |
InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
BYAIBSZGHQGSMX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


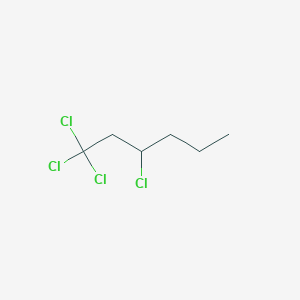

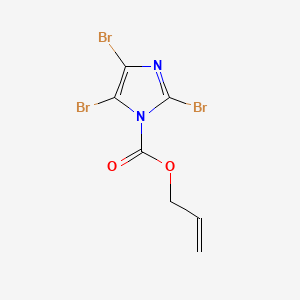
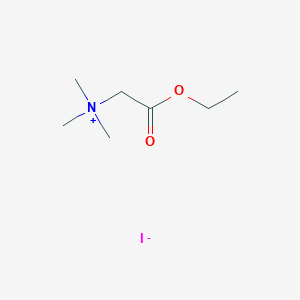

![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)


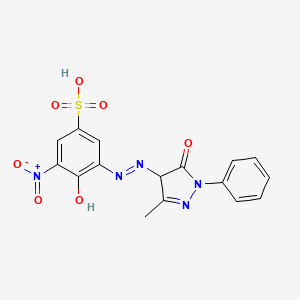
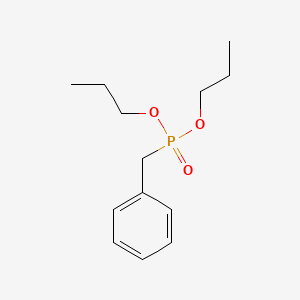
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


